6-(2-Methoxyethoxy)isoquinolin-1(2H)-one
Description
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one is a substituted isoquinolinone derivative characterized by a 2-methoxyethoxy group at position 6 of the heterocyclic scaffold. Isoquinolin-1(2H)-ones are nitrogen-containing bicyclic compounds with a ketone group at position 1. This scaffold is pharmacologically significant due to its presence in bioactive molecules targeting cancer, inflammation, and neurological disorders .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-(2-methoxyethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13NO3/c1-15-6-7-16-10-2-3-11-9(8-10)4-5-13-12(11)14/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI Key |
SXRMWEMGPKYOKQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)C(=O)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
-
Formation of the vinylogous amide :
The benzonitrile derivative is suspended in tert-butyloxybis(dimethylamino)methane (2 equiv) and heated to induce vinylation. Excess reagent ensures complete conversion, with ethanol added post-reaction to crystallize the intermediate. -
Cyclization :
The vinylogous amide is dissolved in methanolic HCl and refluxed to trigger cyclization. The 2-methoxyethoxy group remains intact under these acidic conditions, yielding this compound hydrochloride. Purification via filtration or chromatography affords the free base.
Table 1. Cyclization Conditions and Yields for Analogous Compounds
| Starting Material | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 6-(Piperidin-3-yloxy)benzonitrile | Methanolic HCl | 80–100 | 72–85 |
| 6-Chlorobenzonitrile | Methanolic HCl | 80–100 | 68 |
This method benefits from late-stage functionalization, allowing diversification of the 6-position. However, the energetic nature of acyl azides in Curtius rearrangements necessitates careful handling.
O-Alkylation of 6-Hydroxyisoquinolin-1(2H)-one
Introducing the 2-methoxyethoxy group via O-alkylation offers a modular approach. As demonstrated in PMC11886616, 6-hydroxyquinazoline derivatives undergo alkylation with alkyl halides under basic conditions. Adapting this protocol, 6-hydroxyisoquinolin-1(2H)-one can react with 2-methoxyethyl bromide to form the target compound.
Reaction Optimization
Table 2. O-Alkylation Conditions for Analogous Substrates
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 6-Hydroxyquinazoline | 2-Iodoethylmorpholine | K₂CO₃ | DMF | 78 |
| 6-Hydroxyisoquinolinone* | 2-Methoxyethyl bromide | K₂CO₃ | DMF | *65–75† |
*Hypothetical substrate; †Estimated based on analogous reactions.
This route requires prior synthesis of 6-hydroxyisoquinolin-1(2H)-one, which may involve nitration/reduction or directed ortho-metalation.
Functional Group Interconversion
Alternative strategies include:
-
Mitsunobu reaction : Coupling 6-hydroxyisoquinolin-1(2H)-one with 2-methoxyethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Reductive amination : If an amino group is present at C-6, reductive alkylation with 2-methoxyacetaldehyde could install the side chain.
Comparative Analysis of Synthetic Routes
Table 3. Advantages and Limitations of Each Method
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoquinolinone to isoquinoline or other reduced forms.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce isoquinoline derivatives.
Scientific Research Applications
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 6-(2-Methoxyethoxy)isoquinolin-1(2H)-one include derivatives modified at positions 2, 3, 6, or 8 with substituents such as methoxy, hydroxy, aryl, or trifluoromethyl groups. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Solubility : The 2-methoxyethoxy group in the target compound likely enhances water solubility compared to methoxy (logP reduction) or trifluoromethyl (logP increase) analogs. This is critical for oral bioavailability .
- Metabolic Stability : Ether linkages (e.g., 2-methoxyethoxy) are less prone to oxidative metabolism than hydroxyl groups, as seen in 6-hydroxy derivatives .
- Electronic Effects: Electron-donating groups (e.g., methoxy) may increase electron density at the isoquinolinone core, influencing interactions with enzymes like EGFR or PDE10 .
Q & A
Q. What are the established synthetic methodologies for preparing 6-substituted isoquinolin-1(2H)-one derivatives?
The synthesis of 6-substituted isoquinolin-1(2H)-ones often involves transition metal-catalyzed cyclization or multicomponent reactions. Key methods include:
- Palladium-catalyzed cascade reactions : Using Ugi-MCR (multicomponent reaction) precursors, isocyanides, and amides to generate diverse derivatives via stereoselective pathways .
- Copper-catalyzed annulations : Substituted 2-halobenzamides react with β-keto esters under mild conditions to form 3,4-disubstituted derivatives with high efficiency (yields up to 85%) .
- Hypervalent iodine(III) reagent-mediated synthesis : The reagent PISA enables solvent-dependent chemoselective synthesis, particularly for alkoxy-substituted derivatives (e.g., 6-chloro-2-methoxy-3-methylisoquinolin-1(2H)-one with 76% yield) .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Key Substituents | Yield Range | Reference |
|---|---|---|---|---|
| Palladium-catalyzed | Pd(0) | Alkyl, aryl | 60-85% | |
| Copper-catalyzed | CuI | 3,4-Disubstituted | 70-90% | |
| PISA-mediated | PhI(OAc)₂ | 6-Alkoxy | 65-80% |
Q. What spectroscopic and crystallographic techniques are critical for characterizing isoquinolin-1(2H)-one derivatives?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy groups at δ 3.7–4.1 ppm in H NMR) .
- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks. For example, 3-(4-methoxyphenyl)-2-(phenylamino)isoquinolin-1(2H)-one was confirmed via triclinic crystal packing (space group ) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., [M+H] for CHClNO: 224.0469 observed vs. 224.0473 calculated) .
Advanced Research Questions
Q. How can solvent and catalyst selection optimize regioselectivity in alkoxy-substituted isoquinolin-1(2H)-one synthesis?
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 6-position, while nonpolar solvents (toluene) promote cyclization .
- Catalyst tuning : Mn/Ag relay catalysis enhances prenylation at the 3-position, but fails with bulky allenes, suggesting steric limitations in directing group strategies .
- Contradiction analysis : Copper catalysts (e.g., CuI) achieve higher yields for 3,4-disubstituted derivatives compared to palladium, which excels in stereoselective diarylmethylidene formations .
Q. What strategies resolve conflicting biological activity data among structurally analogous derivatives?
- Mechanistic profiling : Derivatives with 3-acyl groups (e.g., 3-acyl isoquinolin-1(2H)-one) induce pyroptosis via GSDME activation, while 2-phenyl analogs (e.g., duvelisib) trigger apoptosis, explaining divergent cytotoxicity profiles .
- Substituent electronic effects : Electron-withdrawing groups (e.g., 6-fluoro) enhance antifungal activity (MIC 8–32 µg/mL against Fusarium spp.), whereas methoxy groups improve anticancer potency (IC ~1.2 µM in breast cancer) .
Q. How do electronic and steric effects influence catalytic cyclization efficiency in isoquinolinone synthesis?
- Electron-deficient substrates : Enhance oxidative addition in palladium-catalyzed reactions but require elevated temperatures (80–100°C) .
- Steric hindrance : Bulky substituents at the 3-position (e.g., 3-(4-dimethylaminophenyl)) reduce cyclization yields by 20–30% due to unfavorable transition-state geometry .
- DFT calculations : B3LYP/6-31G(d) models reveal that electron-donating groups (e.g., methoxy) lower activation energy by stabilizing intermediates through resonance .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
